Product packaging for 2-Butynedioic acid, di(2-propynyl) ester(Cat. No.:CAS No. 3154-91-4)

2-Butynedioic acid, di(2-propynyl) ester

Cat. No.: B13583889
CAS No.: 3154-91-4
M. Wt: 190.15 g/mol
InChI Key: VKORBUAULXCWCB-UHFFFAOYSA-N
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Description

2-Butynedioic acid, di(2-propynyl) ester, with the CAS Number 3154-91-4 , is a synthetic organic compound with the molecular formula C10H6O4 . This ester is derived from 2-Butynedioic acid, also known as acetylenedicarboxylic acid . The core structure of the parent acid features a rigid, linear alkyne bridge between two carboxylate groups, a feature that is often exploited in chemical synthesis to create highly conjugated systems or to serve as a building block in polymer chemistry . The propynyl (or propargyl) ester groups in this specific compound introduce additional reactive alkyne functionalities, which can be valuable for further chemical modifications, including click chemistry reactions. As a diester of acetylenedicarboxylic acid, it may share applications in organic synthesis and materials science, similar to other esters of this acid series which are used in the preparation of specialized polymers and as intermediates for phase change materials . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O4 B13583889 2-Butynedioic acid, di(2-propynyl) ester CAS No. 3154-91-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3154-91-4

Molecular Formula

C10H6O4

Molecular Weight

190.15 g/mol

IUPAC Name

bis(prop-2-ynyl) but-2-ynedioate

InChI

InChI=1S/C10H6O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h1-2H,7-8H2

InChI Key

VKORBUAULXCWCB-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C#CC(=O)OCC#C

Origin of Product

United States

Synthetic Methodologies for 2 Butynedioic Acid, Di 2 Propynyl Ester

Esterification Pathways from 2-Butynedioic Acid and Propargyl Alcohol

The reaction of two equivalents of propargyl alcohol with one equivalent of 2-butynedioic acid in the presence of an acid catalyst is the most common method for producing the di-ester. This process is a classic example of Fischer-Speier esterification. mdpi.comresearchgate.net

Various catalytic systems can be employed to promote the esterification of 2-butynedioic acid with propargyl alcohol. Traditional acid catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective. organic-chemistry.org Lewis acids like hafnium(IV) and zirconium(IV) salts have also been shown to catalyze direct ester condensation reactions. The choice of catalyst can significantly influence the reaction rate and the formation of byproducts.

In addition to catalysts, reaction modifiers can be utilized. For instance, in Steglich esterification, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitates the esterification under mild conditions. nih.govorganic-chemistry.orgwikipedia.org This method is particularly useful for sensitive substrates. The Mitsunobu reaction, employing a redox system of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD), provides another mild alternative for ester synthesis. missouri.eduwikipedia.orgjk-sci.comtcichemicals.com

A comparative look at common esterification catalysts is presented in the table below.

Catalyst SystemDescriptionTypical Conditions
Brønsted Acids e.g., H₂SO₄, p-TsOH. Protonates the carboxylic acid, activating it for nucleophilic attack by the alcohol. organic-chemistry.orgTypically requires heating and often an excess of the alcohol to drive the equilibrium.
Lewis Acids e.g., Hafnium(IV) salts, Zirconium(IV) salts. Coordinates to the carbonyl oxygen, increasing its electrophilicity.Can offer milder reaction conditions compared to Brønsted acids.
DCC/DMAP Dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent, while 4-dimethylaminopyridine (DMAP) is a nucleophilic catalyst. nih.govorganic-chemistry.orgwikipedia.orgRoom temperature, aprotic solvents like dichloromethane.
PPh₃/DEAD Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) form an adduct that activates the alcohol for nucleophilic attack by the carboxylate. missouri.eduwikipedia.orgjk-sci.comtcichemicals.comMild, often at 0 °C to room temperature in solvents like THF.

To maximize the yield and selectivity of 2-Butynedioic acid, di(2-propynyl) ester, several reaction parameters can be optimized. These include the molar ratio of reactants, reaction temperature, choice of solvent, and reaction time.

For Fischer-Speier esterification, using an excess of propargyl alcohol can shift the reaction equilibrium towards the product side. masterorganicchemistry.com The removal of water, a byproduct of the reaction, through methods like azeotropic distillation can also significantly improve the yield.

The optimization of reaction conditions is a multifactorial process, and a design of experiments (DoE) approach can be systematically employed to identify the optimal set of parameters.

Key parameters for optimization include:

Reactant Ratio: Varying the molar ratio of 2-butynedioic acid to propargyl alcohol.

Catalyst Loading: Determining the optimal concentration of the chosen catalyst.

Temperature: Investigating the effect of temperature on reaction rate and byproduct formation.

Solvent: Evaluating the influence of different solvents on the reaction outcome.

Reaction Time: Monitoring the reaction progress over time to determine the point of maximum conversion.

The mechanism of esterification depends on the chosen catalytic system.

In the case of Fischer-Speier esterification , the reaction proceeds through the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the alcohol (propargyl alcohol) on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product. mdpi.commasterorganicchemistry.com

For the Steglich esterification , the mechanism involves:

Activation of the carboxylic acid by DCC to form an O-acylisourea intermediate.

The nucleophilic catalyst, DMAP, attacks the O-acylisourea to form a highly reactive acyl-pyridinium species.

The alcohol (propargyl alcohol) then attacks the acyl-pyridinium intermediate to form the ester and regenerate the DMAP catalyst. nih.govorganic-chemistry.orgwikipedia.org

The Mitsunobu reaction follows a different pathway:

Triphenylphosphine and DEAD react to form a phosphonium (B103445) salt.

The carboxylic acid protonates this species, and the resulting carboxylate anion acts as the nucleophile.

The alcohol is activated by the phosphonium species, and the carboxylate attacks the activated alcohol in an SN2 fashion, leading to inversion of stereochemistry if the alcohol is chiral. missouri.eduwikipedia.orgjk-sci.com

Alternative Synthetic Routes to this compound and Structural Analogues

While direct esterification is the most straightforward method, alternative routes could potentially be explored, particularly for the synthesis of structural analogues. One such approach could involve the reaction of the diacid chloride of 2-butynedioic acid with propargyl alcohol. This method would likely proceed under milder conditions and may not require a catalyst, but involves the additional step of preparing the diacid chloride.

Another potential, though less common, route could be a transesterification reaction. This would involve reacting a simple dialkyl ester of 2-butynedioic acid (such as dimethyl or diethyl acetylenedicarboxylate) with propargyl alcohol in the presence of a suitable catalyst.

Precursor Chemistry: Synthesis of 2-Butynedioic Acid

The availability of high-purity 2-butynedioic acid is crucial for the successful synthesis of its dipropargyl ester. Several methods have been established for the preparation of this key precursor.

One common laboratory method involves the dehydrohalogenation of α,β-dibromosuccinic acid . This reaction is typically carried out using a strong base, such as potassium hydroxide, in an alcoholic solvent. The elimination of two molecules of hydrogen bromide results in the formation of the carbon-carbon triple bond of 2-butynedioic acid. tcichemicals.com

Another significant synthetic route is the oxidation of furfural (B47365) . This biomass-derived aldehyde can be oxidized to maleic acid, which can then be further processed. While the direct oxidation of furfural to 2-butynedioic acid is less common, it represents a potential pathway from renewable resources.

A more direct oxidation approach involves the use of but-2-yne-1,4-diol as a starting material. Oxidation of this diol using various oxidizing agents can yield 2-butynedioic acid.

The table below summarizes some of the key synthetic routes to 2-butynedioic acid.

Starting MaterialReagents and ConditionsYieldReference
α,β-Dibromosuccinic acidKOH, Methanol, Reflux73-88% tcichemicals.com
FurfuralV₂O₅, NaClO₃, 70-75 °C58% (to Fumaric Acid) Current time information in JP.
Malic AcidInorganic base, sulfonyl chloride in an organic solventHigh numberanalytics.com

Reactivity and Reaction Mechanisms of 2 Butynedioic Acid, Di 2 Propynyl Ester

Alkyne Functional Group Transformations

The carbon-carbon triple bonds in 2-Butynedioic acid, di(2-propynyl) ester are regions of high electron density, making them susceptible to attack by electrophiles and enabling their participation in various cycloaddition and metal-catalyzed coupling reactions.

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. libretexts.org The alkyne moieties of this compound can readily participate in these transformations.

One of the most prominent examples of cycloaddition reactions involving alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comchempep.com This reaction provides an efficient and reliable method for the synthesis of 1,2,3-triazoles. mdpi.comchemie-brunschwig.ch The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. The resulting triazole ring is a stable aromatic system that can act as a rigid linker in more complex molecular architectures. chemie-brunschwig.ch Dendrimers containing 1,2,3-triazole rings have been synthesized using the 1,3-dipolar cycloaddition reaction of organic azides and acetylenedicarboxylic esters. rsc.org

The general scheme for a click reaction involving an alkyne and an azide is as follows:

Reactant 1Reactant 2CatalystProduct
Terminal AlkyneOrganic AzideCu(I)1,4-disubstituted 1,2,3-triazole

Furthermore, the electron-deficient nature of the internal alkyne in the but-2-ynedioate backbone makes it a good candidate for participation in Diels-Alder and other cycloaddition reactions. mdpi.com For instance, it can react with dienes in [4+2] cycloadditions to form six-membered rings. The reactivity in these reactions is often enhanced by the presence of electron-withdrawing ester groups.

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the formation of carbon-carbon bonds. The terminal alkyne groups of this compound are suitable substrates for several such reactions.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction would allow for the introduction of aryl or vinyl substituents at the terminal positions of the propargyl groups.

Glaser coupling , on the other hand, is a copper-catalyzed oxidative homocoupling of terminal alkynes to form a symmetric diacetylene. This reaction could be used to dimerize the this compound molecule or to create larger polymeric structures.

While the Heck reaction typically involves the coupling of an unsaturated halide with an alkene, variations of this reaction can also be employed to couple alkynes.

A summary of these potential coupling reactions is presented below:

Reaction NameReactantsCatalyst SystemProduct Type
Sonogashira CouplingTerminal Alkyne, Aryl/Vinyl HalidePd complex, Cu(I) salt, Amine baseAryl/Vinyl-substituted Alkyne
Glaser CouplingTerminal AlkyneCu(I) or Cu(II) salt, OxidantSymmetrical Diyne
Heck Reaction (variant)Terminal Alkyne, Unsaturated HalidePd complex, BaseSubstituted Alkyne or Allene

The alkyne functional groups can also undergo addition reactions such as hydration and hydroamination.

Hydration of the alkyne moieties, typically catalyzed by mercury(II) salts or other transition metal complexes, would lead to the formation of ketone functionalities via an enol intermediate (Markovnikov addition). For the internal alkyne, hydration would result in the formation of a diketone.

Hydroamination , the addition of an N-H bond across the carbon-carbon triple bond, can be catalyzed by various transition metals and provides a direct route to enamines or imines, which can be further reduced to amines.

Ester Functional Group Reactivity

The ester groups in this compound are also key sites for chemical modification, allowing for the alteration of the ester substituents or the liberation of the parent carboxylic acid.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. In the case of this compound, transesterification with different alcohols would yield a variety of other esters of 2-butynedioic acid. This process allows for the introduction of different functionalities or the modification of the physical properties of the molecule, such as solubility.

For example, reaction with methanol under acidic conditions would yield dimethyl acetylenedicarboxylate (B1228247). wikipedia.org

ReactantsCatalystProducts
This compound + Alcohol (R-OH)Acid or Base2-Butynedioic acid, di(R) ester + 2-Propyn-1-ol

This derivatization is a powerful tool for creating a library of related compounds with potentially different chemical and physical properties.

Hydrolysis of the ester groups, which can be carried out under acidic or basic conditions, results in the formation of the parent 2-butynedioic acid and 2-propyn-1-ol.

Acid-catalyzed hydrolysis is a reversible process that involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis , also known as saponification , is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate workup step to yield the carboxylic acid.

Controlled partial hydrolysis could potentially lead to the formation of the monoester, monoacid derivative, which could be a useful synthetic intermediate for further functionalization.

The complete saponification reaction is as follows:

C₁₀H₆O₄ + 2 NaOH → Na₂C₄O₄ + 2 C₃H₄O

Subsequent acidification would yield 2-butynedioic acid. wikipedia.org

Multi-Component Reactions Involving this compound

Detailed research findings and data tables for multi-component reactions specifically involving this compound are not available in the current body of scientific literature.

Applications of 2 Butynedioic Acid, Di 2 Propynyl Ester in Advanced Chemical Systems

Polymer Chemistry and Materials Science

The multifunctionality of 2-Butynedioic acid, di(2-propynyl) ester, with its electron-deficient internal alkyne and two terminal alkyne groups, presents theoretical possibilities for its use in polymer science. Despite these structural features, a review of available scientific literature indicates that its application in this field is not extensively documented.

Role as a Monomer in Polymer Synthesis (e.g., Polyesters, Polyurethanes, Vinyl Polymers)

While dicarboxylic acid esters are fundamental building blocks for condensation polymers like polyesters and polyamides, there is limited specific information in the researched literature detailing the use of this compound as a primary monomer in the synthesis of conventional polyesters, polyurethanes, or vinyl polymers. The reactivity of its multiple alkyne groups under various polymerization conditions may lead to complex side reactions, such as cross-linking, which could complicate the formation of linear, high-molecular-weight polymers.

Cross-linking Agent in the Formation of Polymer Networks and Resins

The presence of three separate alkyne functionalities within a single molecule makes this compound a theoretical candidate for a cross-linking agent. These groups could potentially react via thermal or catalytic pathways to form a rigid, three-dimensional polymer network. However, specific examples and detailed studies of its application as a cross-linker for creating polymer networks and resins are not prominently featured in the available research literature.

Development of Functional Polymeric Materials via Post-Polymerization Modification (e.g., through Alkyne Reactivity)

Post-polymerization modification is a powerful technique for introducing specific functionalities into a polymer chain. The alkyne groups in this compound could, in principle, be utilized for such modifications, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." If incorporated into a polymer backbone, these alkyne handles would be available for reaction with azide-containing molecules to attach a wide array of functional groups. Nevertheless, documented instances of polymers being synthesized with this specific ester and subsequently modified via its alkyne groups are not readily found in scientific databases.

Synthesis of Polymer-Supported Catalysts or Reagents

The terminal alkyne groups of the propargyl esters offer potential anchoring points for immobilizing catalytic species onto a polymer support. This would involve attaching a ligand or a metal complex to the alkyne, thereby creating a heterogeneous catalyst. This approach can facilitate catalyst recovery and reuse. Despite the logical synthetic utility, there is a lack of specific research detailing the use of this compound for the synthesis of polymer-supported catalysts or reagents.

Organic Synthesis and Building Block Utility

In contrast to its limited documented role in polymer science, this compound serves as a valuable and reactive building block in specialized areas of organic synthesis, particularly for creating complex cyclic molecules.

Preparation of Novel Heterocyclic Compounds

The electron-deficient nature of the central alkyne in this compound makes it an excellent dienophile for cycloaddition reactions, a powerful method for synthesizing heterocyclic compounds.

One notable application is its use in the Diels-Alder reaction. Research has shown that this compound reacts with furan (B31954) derivatives, such as N-dansylfurfurylamine, in a [4+2] cycloaddition. nih.gov This reaction proceeds smoothly to form a highly functionalized oxanorbornadiene derivative. nih.gov Oxanorbornadienes are versatile synthetic intermediates, and this reaction demonstrates the utility of the ester in constructing complex, bridged heterocyclic systems. nih.gov

The key parameters of this reaction are summarized in the table below.

Reactant 1Reactant 2Reaction TypeProduct ClassReference
N-dansylfurfurylamineThis compoundDiels-Alder CycloadditionOxanorbornadiene nih.gov

Furthermore, the compound has been investigated in the context of transition-metal-catalyzed cyclization reactions. Studies involving palladium and platinum catalysts have explored the selective cyclization of this compound, highlighting its utility in forming metallacyclopentadienes which are key intermediates in organometallic chemistry and catalysis. uni-hamburg.de

Precursor for Complex Molecular Architectures and Scaffolds

Dialkyl but-2-ynedioates are well-established as versatile building blocks in the synthesis of complex molecular structures. They are frequently employed in multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity and constructing intricate heterocyclic scaffolds. researchgate.netnih.gov For instance, the reaction of phenacylmalononitriles with various dialkyl but-2-ynedioates can lead to the formation of highly functionalized cyclopentene (B43876) derivatives. beilstein-journals.orgbeilstein-journals.org These reactions demonstrate the ability of the but-2-ynedioate core to participate in cycloaddition and domino reactions, yielding complex carbocyclic and heterocyclic systems.

Utility in Sequential and Cascade Transformations for Molecular Diversity

Cascade reactions, also known as domino or tandem reactions, are powerful tools in organic synthesis for achieving molecular complexity from simple starting materials in a single operation. These processes are valued for their efficiency and atom economy, contributing significantly to diversity-oriented synthesis (DOS). nih.govmdpi.comcam.ac.uk The electrophilic nature of the carbon-carbon triple bond in dialkyl acetylenedicarboxylates makes them excellent substrates for initiating such cascades. For example, base-promoted domino reactions involving two molecules of a phenacylmalononitrile and two molecules of a dialkyl but-2-ynedioate can produce unique, multifunctionalized, bridged dicyclopentenes with high diastereoselectivity. beilstein-journals.orgbeilstein-journals.org Similarly, cascade reactions of indigo (B80030) with various propargylic electrophiles have been shown to produce a wide diversity of heterocyclic structures. researchgate.net

A thorough review of the literature did not yield specific examples or detailed research findings on the application of This compound in sequential or cascade transformations aimed at generating molecular diversity. The existing research predominantly focuses on other ester derivatives, leaving the specific utility of the di(2-propynyl) variant in this context undocumented.

Spectroscopic and Analytical Characterization Methodologies for 2 Butynedioic Acid, Di 2 Propynyl Ester Within Reaction and Application Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including 2-Butynedioic acid, di(2-propynyl) ester. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's connectivity and the identification of key functional groups.

In the ¹H NMR spectrum of this compound, the symmetry of the molecule simplifies the expected signals. Two distinct proton environments are anticipated: the methylene (B1212753) protons (-O-CH₂) adjacent to the ester oxygen and the acetylenic protons (-C≡C-H) of the terminal alkyne. The methylene protons would appear as a doublet due to coupling with the acetylenic proton. The acetylenic proton would, in turn, appear as a triplet due to coupling with the two methylene protons.

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. For this ester, one would expect to observe signals corresponding to the carbonyl carbon of the ester, the two distinct sp-hybridized carbons of the central alkyne (C≡C), the sp-hybridized carbons of the terminal alkyne, the methylene carbon, and potentially the terminal acetylenic carbon. The chemical shifts of these signals are characteristic of their specific electronic environments. While specific experimental data for this compound is not widely published, data from analogous compounds and standard chemical shift ranges allow for reliable prediction of the expected spectral features. st-andrews.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for the functional groups present.

Nucleus Group Predicted Chemical Shift (ppm) Predicted Multiplicity
¹H-O-CH₂ -C≡CH~4.8Doublet (d)
¹H-C≡CH ~2.5Triplet (t)
¹³CC =O (Ester)~152Singlet
¹³C-O-C≡C -C≡C-~75Singlet
¹³C-O-C H₂-~54Singlet
¹³C-CH₂-C ≡CH~78Singlet
¹³C-C≡C H~76Singlet

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification in Complex Mixtures

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It is particularly valuable for identifying reaction products and intermediates, even when present in complex mixtures. For this compound (molecular formula C₁₀H₆O₄), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺).

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented in a predictable manner, producing a unique fingerprint that aids in structural confirmation. The fragmentation pattern for this ester would likely involve the cleavage of the propargyl groups and the ester functionalities. Common fragmentation pathways could include the loss of a propargyl radical (•CH₂C≡CH) or a propargyloxy radical (•OCH₂C≡CH). The analysis of these fragment ions provides corroborating evidence for the proposed structure. While specific mass spectral data for the di(2-propynyl) ester is scarce, data from related esters like diethyl 2-butynedioate can illustrate the fragmentation patterns typical for this class of compounds. nist.gov

Table 2: Expected Mass Spectrometry Data for this compound Note: The molecular weight and potential fragments are calculated based on the chemical structure.

Species Formula Calculated Mass (m/z) Description
Molecular Ion [M]⁺C₁₀H₆O₄190.027Parent molecule
[M - C₃H₃]⁺C₇H₃O₄151.003Loss of a propargyl radical
[M - OC₃H₃]⁺C₇H₃O₃135.008Loss of a propargyloxy radical
[M - COOC₃H₃]⁺C₆H₃O₂107.013Loss of a propargyloxycarbonyl radical

Infrared (IR) Spectroscopy for Functional Group Analysis in Chemical Transformations

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. purdue.edu Each functional group absorbs infrared radiation at a characteristic frequency, making IR spectroscopy an excellent tool for monitoring the progress of a chemical reaction, for instance, by observing the disappearance of reactant peaks and the appearance of product peaks.

For this compound, the IR spectrum would be dominated by several key absorption bands that confirm its structure. The most prominent of these would be the strong C=O stretching vibration of the ester functional group. Additionally, the presence of two different alkyne groups—one internal and one terminal—would give rise to distinct C≡C stretching vibrations. The terminal alkyne is also characterized by a sharp ≡C-H stretching peak. The C-O stretching of the ester linkage would also be visible.

Table 3: Characteristic Infrared Absorption Frequencies for this compound Note: Values are typical frequency ranges for the specified functional groups.

Functional Group Vibrational Mode Characteristic Frequency Range (cm⁻¹) Intensity
Terminal Alkyne≡C-H Stretch3300 - 3250Strong, Sharp
EsterC=O Stretch1750 - 1730Strong
Internal AlkyneC≡C Stretch2260 - 2190Medium to Weak
Terminal AlkyneC≡C Stretch2140 - 2100Medium to Weak
EsterC-O Stretch1300 - 1000Strong

Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Mixture Analysis in Synthetic and Natural Systems

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and quantifying its concentration. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most widely used techniques in synthetic chemistry. researchgate.net

GC-MS is suitable for compounds that are volatile and thermally stable. americanpharmaceuticalreview.com this compound, with a molecular weight of 190.15 g/mol , is likely amenable to GC analysis. In this technique, the compound is vaporized and passed through a column that separates it from other volatile components of the mixture based on boiling point and polarity. The separated components then enter a mass spectrometer, which provides identification, resulting in a powerful hyphenated technique for both separation and characterization. researchgate.net

HPLC is a versatile technique that separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. researchgate.net For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a common choice. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound's purity can be determined by the presence of a single major peak in the chromatogram, and the area under the peak can be used for quantification. A UV detector is typically used with HPLC, and the conjugated system of the butynedioate ester provides a suitable chromophore for detection. These chromatographic methods are invaluable for ensuring the purity of the final product and for analyzing its presence in complex synthetic or natural systems. thieme-connect.dethieme-connect.de

Computational and Theoretical Studies on 2 Butynedioic Acid, Di 2 Propynyl Ester

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the electronic structure and predicting the reactivity of a molecule. These methods model the distribution of electrons to calculate properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

While no specific DFT studies on 2-Butynedioic acid, di(2-propynyl) ester were identified, the principles of such analyses are well-established. For similar compounds, DFT calculations are routinely performed to understand molecular properties. researchgate.net For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been successfully used to reproduce vibrational frequencies, geometry, and minimum energy reaction paths for other complex organic molecules. mdpi.com Such a study on dipropargyl acetylenedicarboxylate (B1228247) would reveal the electron density distribution, highlighting the electrophilic nature of the acetylenic core, which is conjugated with two ester groups. The terminal alkyne groups on the propargyl esters also present unique sites for reactivity.

The calculated HOMO-LUMO energy gap would be a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. The reactivity profile would likely indicate a high susceptibility to nucleophilic attack at the sp-hybridized carbons of the butynedioic acid core and potential for participation in various cycloaddition reactions. researchgate.net

Table 1: General Parameters from Quantum Chemical Calculations and Their Significance

Calculated ParameterSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.
Electrostatic Potential Maps regions of positive and negative charge on the molecule, predicting sites for electrophilic and nucleophilic attack.
Mulliken/NBO Charges Provides the partial charge on each atom, quantifying the polarity of bonds and reactivity of atomic sites.

This table describes general parameters and not specific calculated values for this compound.

Reaction Pathway Analysis and Transition State Modeling

Theoretical chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is crucial for predicting the feasibility and outcome of chemical reactions. Esters of acetylenedicarboxylic acid are well-known for their role as highly reactive dienophiles in cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netthieme-connect.dethieme-connect.de

Computational studies on the reactions of DMAD, a close analogue, have been performed to elucidate reaction pathways. For example, DFT calculations have been used to map the minimum energy paths for the reaction between 1,2-diaminoimidazoles and DMAD, confirming the formation of the experimentally observed cyclic products. mdpi.com Similar transition state modeling for this compound would be invaluable for understanding its reactivity in [2+2] cycloadditions, 1,3-dipolar cycloadditions, and other pericyclic reactions. researchgate.netmdpi.com Such studies would calculate the geometries and energies of reactants, transition states, intermediates, and products, providing a complete thermodynamic and kinetic profile of the reaction. This analysis helps in predicting product selectivity (regio- and stereoselectivity) under various conditions. nih.gov

Molecular Docking and Host-Guest Interaction Studies in Supramolecular Chemistry

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, such as a protein or a larger host molecule) to form a stable complex. mdpi.comresearchgate.net This method is instrumental in drug design and in the field of supramolecular chemistry. nih.govmdpi.comnih.gov

There are no specific molecular docking or host-guest studies in the available literature that feature this compound. However, the principles of such studies can be outlined. In a hypothetical study, the molecule could be docked into the active site of an enzyme to predict its binding affinity and interaction modes, which is a common approach for assessing potential biological activity. mdpi.com

In the context of supramolecular chemistry, the molecule could be investigated as a guest within various host molecules like cyclodextrins or calixarenes. nih.govresearchgate.net Computational simulations would model the non-covalent interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic interactions—that govern the formation and stability of the host-guest complex. Such studies are crucial for designing new materials, sensors, or drug delivery systems. nih.gov

Polymerization Mechanism Simulations and Polymer Property Predictions

The presence of three alkyne functionalities (one internal and two terminal) makes this compound a highly promising monomer for the synthesis of cross-linked polymers and functional materials. Theoretical simulations can provide profound insights into the polymerization process and the properties of the resulting polymer.

While specific simulations for the polymerization of dipropargyl acetylenedicarboxylate were not found, studies on related acetylenic compounds offer a template for such an investigation. For example, the solid-state polymerization of acetylenedicarboxylic acid has been studied using periodic DFT calculations to understand the reaction under high pressure. scispace.com Similarly, the polymerization of acetylenedicarboxylic acid monopotassium salt has been investigated, with characterization of the resulting polymer structure. metu.edu.tr

Molecular dynamics (MD) simulations could be employed to model the polymerization process of this compound. These simulations would track the movement of atoms over time as the reaction proceeds, providing insights into the reaction kinetics and the structure of the resulting polymer network. Following the simulation of the polymerization, computational methods can be used to predict the mechanical, thermal, and electronic properties of the polymer, which is a rapidly advancing field. mdpi.com

Table 2: Common Computational Techniques for Polymer Simulation

TechniqueApplicationPredicted Properties
Molecular Dynamics (MD) Simulates the time-evolution of the polymer chains, allowing for the study of structural relaxation and conformational changes.Glass transition temperature, density, mechanical moduli, diffusion coefficients.
Quantum Chemistry (DFT) Calculates the electronic properties of the polymer repeating unit or small oligomers.Band gap, conductivity, optical properties.
Coarse-Graining Simplifies the molecular representation to study large-scale phenomena over long timescales.Morphology of polymer blends, self-assembly of block copolymers.

This table describes general methodologies and not specific results for polymers derived from this compound.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Strategies for 2-Butynedioic acid, di(2-propynyl) ester and its Advanced Derivatives

Future research will likely focus on developing more efficient, selective, and environmentally benign methods for the synthesis of this compound and its derivatives. While traditional esterification of 2-butynedioic acid (acetylenedicarboxylic acid) with propargyl alcohol is a straightforward approach, opportunities exist for significant innovation.

One promising avenue is the exploration of enzyme-catalyzed esterification. Lipases, for instance, could offer high selectivity and operate under mild reaction conditions, reducing energy consumption and the formation of byproducts. The development of robust immobilized enzyme systems would further enhance the sustainability of this process by allowing for catalyst recycling.

Another area of interest is the use of continuous flow chemistry for the synthesis. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and easier scalability compared to batch processes. This methodology would be particularly advantageous for managing the potentially hazardous nature of acetylenic compounds.

Furthermore, the synthesis of advanced derivatives of this compound could be a focal point. This could involve the introduction of various substituents on the propargyl groups to modulate the electronic and steric properties of the molecule, thereby fine-tuning its reactivity and physical characteristics for specific applications.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Conventional Esterification Well-established methodology, readily available starting materials. Often requires harsh conditions (strong acids, high temperatures), potential for side reactions.
Enzyme-Catalyzed Synthesis High selectivity, mild reaction conditions, environmentally friendly. Enzyme stability and cost, potential for slow reaction rates.
Flow Chemistry Synthesis Precise reaction control, enhanced safety, scalability, higher yields. Initial setup cost, potential for clogging with solid byproducts.

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. | Scalability can be challenging, potential for localized overheating. |

Exploration of New Catalytic Applications and Methodologies

The rich functionality of this compound makes it an intriguing candidate for various catalytic applications. The presence of multiple alkyne groups suggests its potential use as a ligand for transition metal catalysts or as a precursor for the synthesis of novel catalytic architectures.

Gold-catalyzed reactions of propargyl esters have been shown to generate versatile gold carbene intermediates, which can participate in a variety of subsequent transformations. nih.govnih.govacs.org Future research could investigate the behavior of this compound in the presence of gold catalysts, potentially leading to novel cycloaddition or rearrangement reactions. ntnu.edu The di-propargyl nature of the molecule could even allow for sequential or cascade reactions, rapidly building molecular complexity from a simple starting material.

The terminal alkynes of the propargyl groups are also amenable to "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This could be exploited to synthesize novel polytriazole ligands or to immobilize the molecule onto solid supports for applications in heterogeneous catalysis.

Moreover, the central C≡C bond can act as a dienophile in Diels-Alder reactions, offering a pathway to highly functionalized cyclic and bicyclic structures. wikipedia.org The exploration of both intramolecular and intermolecular Diels-Alder reactions involving this substrate could lead to the discovery of novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Integration into Advanced Functional Materials for Emerging Technologies

The highly unsaturated nature of this compound makes it an excellent monomer for the development of advanced functional polymers and materials. The two terminal propargyl groups and the central alkyne provide multiple reactive sites for polymerization.

One key area of opportunity is in the synthesis of cross-linked polymers. The molecule can act as a cross-linking agent for various polymer systems, enhancing their thermal stability and mechanical properties. For instance, it could be incorporated into resins for composites or coatings. The polymerization of diethynylarenes, which also contain multiple acetylene (B1199291) units, is known to produce heat-resistant materials. nih.gov

Furthermore, the compound could serve as a monomer for the synthesis of novel conjugated polymers. Polymers containing acetylenic units in their backbone often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The potential for post-polymerization modification is another significant advantage. The ester linkages can be hydrolyzed to introduce carboxylic acid functionalities, which can then be used for further chemical transformations or to alter the material's properties, such as its solubility or ability to coordinate with metal ions. Copolymers with active esters are of great interest for creating materials with tunable properties. mdpi.com

The use of fatty alcohol esters of acetylenedicarboxylic acid in phase change materials (PCMs) suggests that long-chain derivatives of this compound could also be investigated for thermal energy storage applications. wikipedia.org

Green Chemistry Approaches in the Synthesis and Utilization of this compound

Future research must prioritize the integration of green chemistry principles into the entire life cycle of this compound, from its synthesis to its final application.

In terms of synthesis, this involves the use of renewable feedstocks where possible, the replacement of hazardous reagents and solvents with greener alternatives, and the development of catalytic processes that maximize atom economy. For example, exploring solvent-free reaction conditions or the use of benign solvents like water or supercritical carbon dioxide would be a significant step forward. researchgate.net

The design of reactions with high atom economy is crucial. Catalytic reactions, such as the gold-catalyzed transformations mentioned earlier, are often inherently more atom-economical than stoichiometric reactions. nih.gov

In the context of its applications, designing materials based on this compound that are recyclable or biodegradable would be a key objective. For instance, developing polymers with cleavable linkages that allow for monomer recovery and repolymerization would contribute to a circular economy model.

The principles of green chemistry that can be applied are summarized in Table 2.

Table 2: Application of Green Chemistry Principles to this compound

Green Chemistry Principle Application to this compound
Prevention Design synthetic routes that minimize waste generation.
Atom Economy Utilize catalytic reactions that incorporate all atoms from the reactants into the final product.
Less Hazardous Chemical Syntheses Replace toxic reagents and solvents with safer alternatives.
Designing Safer Chemicals Modify the molecular structure to reduce intrinsic toxicity while maintaining functionality.
Safer Solvents and Auxiliaries Employ water, supercritical fluids, or solvent-free conditions.
Design for Energy Efficiency Utilize ambient temperature and pressure conditions, or energy-efficient technologies like microwave heating.
Use of Renewable Feedstocks Investigate bio-based sources for the starting materials.
Reduce Derivatives Avoid unnecessary protection and deprotection steps in the synthesis.
Catalysis Favor catalytic reagents over stoichiometric ones.
Design for Degradation Incorporate biodegradable linkages into polymers derived from the compound.
Real-time analysis for Pollution Prevention Implement in-situ monitoring of reactions to prevent the formation of hazardous byproducts.

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |

Q & A

Q. What are the recommended synthetic routes for 2-butynedioic acid, di(2-propynyl) ester, and what methodological precautions are necessary?

The compound is synthesized via esterification of 2-butynedioic acid with propargyl alcohol. A nucleophilic acyl substitution reaction using acid catalysis (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide) is typical. Propargyl alcohol’s high reactivity requires anhydrous conditions and controlled temperatures (20–40°C) to prevent polymerization . Characterization via ¹H/¹³C NMR should confirm ester formation (e.g., carbonyl peaks at ~170 ppm and propargyl proton signals at ~2.5 ppm) .

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • GC-MS or HPLC to assess purity (>95% recommended for experimental reproducibility).
  • FTIR to identify ester carbonyl stretches (~1740 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹).
  • Elemental analysis (C, H, O) to verify the molecular formula (C₁₀H₁₀O₄) .

Q. What are the key reactivity patterns of this compound in organic synthesis?

The propargyl ester groups are electron-deficient alkynes, enabling:

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
  • Diels-Alder reactions with dienes under thermal activation (80–120°C).
  • Nucleophilic attacks on the ester carbonyl, requiring careful solvent selection (e.g., THF or DMF) to avoid hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in polymerizable systems?

The propargyl groups introduce steric hindrance, slowing polymerization kinetics compared to linear esters. DFT calculations reveal partial positive charge on the alkyne carbons, enhancing electrophilicity. Experimental optimization (e.g., initiator concentration in radical polymerization) is critical to control molecular weight distribution .

Q. What strategies mitigate thermal instability during storage or reactions?

The compound’s propargyl moieties are prone to exothermic decomposition above 60°C. Recommendations:

  • Store at –20°C under inert gas (N₂/Ar).
  • Use stabilizers like BHT (butylated hydroxytoluene) at 0.1–0.5 wt%.
  • Monitor reactions via inline FTIR or DSC to detect premature degradation .

Q. How can conflicting data on ester hydrolysis rates be resolved?

Discrepancies in hydrolysis studies (e.g., pH-dependent half-lives) arise from solvent polarity and measurement techniques. For example:

  • In aqueous THF (pH 7), hydrolysis t₁/₂ = 48 hours.
  • In DMSO, ester stability increases due to reduced water activity. Use standardized buffers (e.g., phosphate, pH 4–10) and LC-MS for consistent kinetic analysis .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like acetylcholinesterase. Focus on the ester’s electrophilic carbonyl and alkyne π-bonds for binding affinity predictions. Validate with in vitro assays (IC₅₀ measurements) .

Data Interpretation and Experimental Design

Q. How should researchers design kinetic studies for propargyl ester decomposition?

  • Isothermal TGA : Track mass loss at 50–80°C to determine activation energy (Eₐ) via Arrhenius plots.
  • NMR kinetics : Monitor ester peak disappearance in deuterated solvents under controlled temperatures.
  • Compare with analogous esters (e.g., diethyl 2-butynedioate) to isolate steric vs. electronic effects .

Q. What analytical approaches differentiate byproducts in catalytic reactions involving this compound?

  • HRMS identifies side products (e.g., Michael adducts from alkyne overactivation).
  • 2D-NMR (HSQC, COSY) resolves regioisomers in cycloaddition reactions.
  • In situ Raman spectroscopy tracks intermediate formation in real time .

Q. How do solvent polarity and catalyst choice affect regioselectivity in alkyne functionalization?

Polar aprotic solvents (DMF, DMSO) stabilize transition states in CuAAC, favoring 1,4-triazole regioisomers. For Pd-catalyzed couplings, nonpolar solvents (toluene) enhance oxidative addition efficiency. Screen catalysts (e.g., CuI vs. Ru complexes) to optimize yield and selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.